[(2-Chloro-3,4-dimethoxyphenyl)methyl](methyl)amine
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Description
[(2-Chloro-3,4-dimethoxyphenyl)methyl](methyl)amine is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Biological Activity
(2-Chloro-3,4-dimethoxyphenyl)methylamine, a substituted phenylamine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and two methoxy groups on the phenyl ring, which may influence its pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of (2-Chloro-3,4-dimethoxyphenyl)methylamine is C10H14ClNO2. The structural characteristics include:
- Chloro group : Enhances lipophilicity and may influence receptor interactions.
- Methoxy groups : Potentially increase the compound's ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that compounds structurally related to (2-Chloro-3,4-dimethoxyphenyl)methylamine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 3,4-dichlorocinnamanilides demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Compound | Activity | MIC (μg/mL) |
---|---|---|
3,4-Dichlorocinnamanilides | Antibacterial | < 1 (against MRSA) |
(2-Chloro-3,4-dimethoxyphenyl)methylamine | Antimicrobial potential | Not specified |
Antidepressant Activity
The compound's structural similarities to known antidepressants suggest potential effects on neurotransmitter systems. Substituted phenylamines have been studied for their roles in modulating serotonin and norepinephrine pathways, leading to the hypothesis that (2-Chloro-3,4-dimethoxyphenyl)methylamine may possess antidepressant properties .
Antitumor Potential
Emerging research highlights the antitumor potential of similar compounds. For example, studies on related phenylamines have shown cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation, but these compounds may induce apoptosis or inhibit cell proliferation through various pathways .
Case Studies
- Inhibition of Mycobacterial Growth : A study evaluated the activity of various phenylamine derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the dimethoxyphenyl group could enhance potency against mycobacterial strains .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that certain derivatives exhibited submicromolar activity without significant toxicity to primary mammalian cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (2-Chloro-3,4-dimethoxyphenyl)methylamine. Modifications to the methoxy and chloro substituents can significantly impact the compound's efficacy and safety profile.
Modification | Effect on Activity |
---|---|
Removal of one methoxy group | Retained potency but altered pharmacokinetics |
Replacement with pyridinyl group | Improved metabolic stability but reduced activity |
Properties
IUPAC Name |
1-(2-chloro-3,4-dimethoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-12-6-7-4-5-8(13-2)10(14-3)9(7)11/h4-5,12H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAWHXDFADMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.